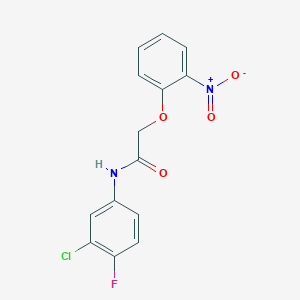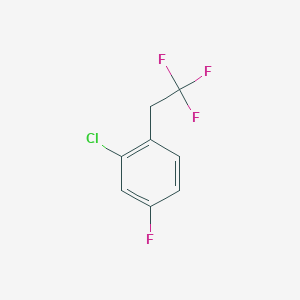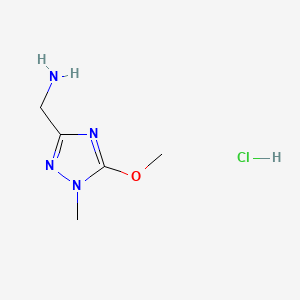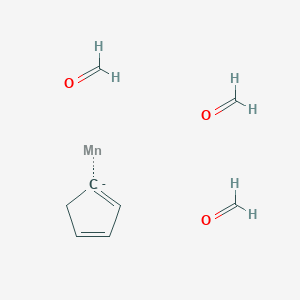![molecular formula C13H16F3N5 B12455405 N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N,N-diméthyl-2-{1-[3-(trifluorométhyl)phényl]-1H-tétrazol-5-yl}propan-2-amine est un composé organique complexe caractérisé par la présence d'un groupe trifluorométhyle et d'un cycle tétrazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N,N-diméthyl-2-{1-[3-(trifluorométhyl)phényl]-1H-tétrazol-5-yl}propan-2-amine implique généralement plusieurs étapes, commençant par la formation du cycle tétrazole. Une méthode courante implique la réaction du chlorure de 3-(trifluorométhyl)benzyle avec de l'azoture de sodium pour former le tétrazole correspondant. Cet intermédiaire est ensuite mis à réagir avec de la N,N-diméthylpropan-2-amine dans des conditions contrôlées pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du procédé. De plus, la purification du produit final est essentielle pour garantir sa convenance pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
La N,N-diméthyl-2-{1-[3-(trifluorométhyl)phényl]-1H-tétrazol-5-yl}propan-2-amine peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts, ce qui conduit à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés d'amines réduites.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des amines secondaires ou tertiaires. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés.
Applications de la recherche scientifique
La N,N-diméthyl-2-{1-[3-(trifluorométhyl)phényl]-1H-tétrazol-5-yl}propan-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules plus complexes, notamment dans le développement de nouveaux médicaments et produits agrochimiques.
Biologie : La structure unique du composé lui permet d'interagir avec des cibles biologiques, ce qui en fait un outil précieux dans la recherche biochimique.
Industrie : Utilisé dans la production de matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la N,N-diméthyl-2-{1-[3-(trifluorométhyl)phényl]-1H-tétrazol-5-yl}propan-2-amine implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe trifluorométhyle et le cycle tétrazole jouent un rôle crucial dans la liaison à ces cibles, en modulant leur activité. Cette interaction peut conduire à divers effets biologiques, selon la cible et la voie impliquées.
Applications De Recherche Scientifique
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the tetrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-diméthyl-3-(trifluorométhyl)benzamide : Un autre composé contenant un groupe trifluorométhyle, utilisé dans des applications similaires.
Fluoxétine : Contient un groupe trifluorométhyle et est utilisé comme antidépresseur.
Bérotralstat : Un médicament contenant du trifluorométhyle utilisé pour traiter l'angio-œdème héréditaire.
Unicité
La N,N-diméthyl-2-{1-[3-(trifluorométhyl)phényl]-1H-tétrazol-5-yl}propan-2-amine est unique en raison de la présence à la fois d'un groupe trifluorométhyle et d'un cycle tétrazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes et des interactions avec diverses cibles moléculaires, ce qui en fait un composé précieux dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C13H16F3N5 |
|---|---|
Poids moléculaire |
299.29 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-12(2,20(3)4)11-17-18-19-21(11)10-7-5-6-9(8-10)13(14,15)16/h5-8H,1-4H3 |
Clé InChI |
LJRSJYKJQAOWOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)


![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12455352.png)

![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)

![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)

![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
